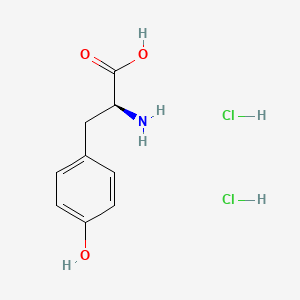
2'-Hydroxyacetophenone-d4 Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxyacetophenone-d4 Oxime is a deuterated derivative of 2’-Hydroxyacetophenone Oxime. This compound is often used in research due to its unique properties, which include the presence of deuterium atoms. The molecular formula of 2’-Hydroxyacetophenone-d4 Oxime is C8H5D4NO2, and it has a molecular weight of 155.19 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxyacetophenone-d4 Oxime typically involves the reaction of 2’-Hydroxyacetophenone with hydroxylamine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. A common method involves the use of deuterated solvents and reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of 2’-Hydroxyacetophenone-d4 Oxime follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Hydroxyacetophenone-d4 Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives
Applications De Recherche Scientifique
2’-Hydroxyacetophenone-d4 Oxime is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of deuterated compounds for various industrial applications .
Mécanisme D'action
The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Hydroxyacetophenone Oxime: The non-deuterated version of the compound.
4-Hydroxyacetophenone Oxime: A positional isomer with the hydroxyl group at the para position.
2,4-Dihydroxyacetophenone Oxime: Contains an additional hydroxyl group at the para position .
Uniqueness
2’-Hydroxyacetophenone-d4 Oxime is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling properties. This makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways .
Propriétés
Numéro CAS |
1346606-29-8 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
155.189 |
Nom IUPAC |
(6Z)-2,3,4,5-tetradeuterio-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,9,11H,1H3/b7-6-/i2D,3D,4D,5D |
Clé InChI |
NZLAAVQBGFJOMJ-NHNBMOQZSA-N |
SMILES |
CC(=C1C=CC=CC1=O)NO |
Synonymes |
1-(2-Hydroxyphenyl)ethanone-d4 Oxime; 2-Hydroxyacetophenoxime-d4; Methyl 2-Hydroxyphenyl-d4 Ketoxime; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)




